5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the simultaneous vapor-phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . Another method involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF3NO2 . The structure can be represented by the SMILES string: OC(=O)C1=CC(=NC=C1Br)C(F)(F)F .Chemical Reactions Analysis
This compound can undergo several reactions. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical and Chemical Properties Analysis
This compound appears as a pale cream powder . It has a melting point range of 228.0-241.0°C . It is slightly soluble in water but soluble in organic solvents .Scientific Research Applications
Functionalization and Metalation
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid has been a subject of interest in studies focusing on the functionalization and metalation of halopyridines. Research has demonstrated the transformation of related compounds into various carboxylic acids through selective deprotonation and subsequent carboxylation processes (Cottet et al., 2004). Similarly, studies have explored the generation and functionalization of pyrimidine derivatives, producing high yields of carboxylic acids from compounds like 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine through specific chemical reactions (Schlosser et al., 2006).
Spectroscopic and Optical Studies
The compound has been characterized spectroscopically, with studies using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies also involve density functional theory (DFT) to examine the molecular structure and properties, such as non-linear optical (NLO) properties (Vural & Kara, 2017).
Crystallography and Molecular Structure
Crystallographic studies have provided insights into the molecular structure of related trifluoromethyl pyridine derivatives. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, contributing to the understanding of molecular interactions and packing in such compounds (Ye & Tanski, 2020).
Synthetic Chemistry Applications
This compound and its derivatives have been utilized in synthetic chemistry for the creation of various novel compounds. Research has shown the efficient synthesis of new pyridine-based derivatives through processes like the Suzuki cross-coupling reaction (Ahmad et al., 2017). Additionally, the compound has been involved in the synthesis of diverse substances, such as acyclic pyridine C-nucleosides, indicating its versatility in synthetic organic chemistry (Hemel et al., 1994).
Safety and Hazards
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .
Mechanism of Action
Target of Action
It is known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific targets would depend on the final compound that is synthesized using this intermediate.
Mode of Action
The mode of action of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is primarily through its role as a synthetic intermediate. It can undergo regioselective C-4 deprotonation with LDA (Lithium diisopropylamide) and trapping with carbon dioxide leads to the corresponding C-4 acid . This reaction is a key step in the synthesis of various pharmaceutical and agrochemical compounds.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound that is synthesized using this intermediate. For example, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its solubility properties suggest that it is slightly soluble in water and soluble in organic solvents , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It is stable under recommended storage conditions and should be kept away from strong oxidizing agents .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVAVQMVAYUTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651265 | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-16-9 | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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